molecular formula C12H14N2O3S B2586451 1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one CAS No. 282109-01-7

1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one

Cat. No. B2586451
CAS RN: 282109-01-7
M. Wt: 266.32
InChI Key: YZRCESFZSOUQHR-UHFFFAOYSA-N
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Description

1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 351.45 g/mol.

Scientific Research Applications

Synthesis and Characterization of Complex Compounds

Research demonstrates that compounds structurally related to 1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one, like L1 {3-[ethoxy(2-pyridyl)methyl]-1-[(4-methylphenyl)sulfonyl]-2-(2-pyridyl)-2,3-dihydro-1H-benzo[d]imidazole} and L2 {1-[(4-methylphenyl)sulfonyl]-2-(2-pyridyl)-2,3-dihydro-1H-benzo[d]imidazole}, have been synthesized and investigated for their interaction with metal centers like nickel. These compounds undergo interesting structural rearrangements and form complexes with nickel, characterized by elemental analysis, IR spectroscopy, magnetic measurements, and single X-ray diffraction studies (Bermejo et al., 2000). Similar structural characterizations were done for metal complexes containing 1-[(4-methylphenyl)sulfonamido]-2-[(2-pyridylmethylene)amino]benzene, demonstrating the versatility of these compounds in forming metal complexes and their potential applications in materials science (Sousa et al., 2001).

Synthesis and Biological Activity

Several studies have focused on synthesizing bioactive molecules comprising sulphonamido quinazolinyl imidazole, structurally related to this compound, for biological and pharmacological screening. These synthesized compounds, containing various functional groups, were screened for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, indicating the compound's potential in pharmaceutical research and drug development (Patel et al., 2009).

Catalyst Synthesis and Application

Compounds related to this compound have been utilized in synthesizing catalysts, such as 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate, which act as efficient, halogen-free, and reusable Bronsted acidic ionic liquid catalysts. These catalysts have been applied in various synthesis processes, including the preparation of ethyl-4-aryl/heteryl-hexahydro-trimehtyl-5-oxoquinoline-3-carboxylates and dihydropyrimidinones under solvent-free conditions, highlighting their importance in green chemistry and industrial applications (Khaligh, 2014), (Sajjadifar et al., 2013).

properties

IUPAC Name

3-ethyl-5-(4-methylphenyl)sulfonyl-1H-imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-3-14-8-11(13-12(14)15)18(16,17)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRCESFZSOUQHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(NC1=O)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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